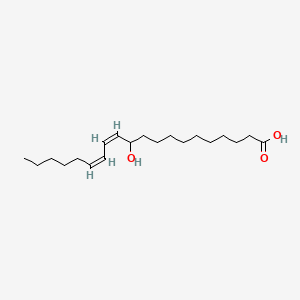![molecular formula C48H62N8Zn-2 B12338850 zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene” is a complex zinc-based compound with a highly intricate structure. This compound is notable for its extensive ring system and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core ring system followed by the introduction of tert-butyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the complex ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of specific functional groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis due to its unique structure and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and related disorders.
Industry: Utilized in the development of advanced materials and coatings due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The zinc ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules. The pathways involved often include the binding of zinc to specific sites on enzymes or receptors, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
- Zinc 1,4,8,11,15,18,22,25-octabutoxy-phthalocyanine
Uniqueness
Compared to similar compounds, “zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene” stands out due to its extensive ring system and multiple tert-butyl groups, which provide enhanced stability and unique reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C48H62N8Zn-2 |
|---|---|
Molecular Weight |
816.4 g/mol |
IUPAC Name |
zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C48H62N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13,16-17,20-21,24,26-27,30-31,34-35,38,42H,14-15,18-19,22-23H2,1-12H3;/q-4;+2 |
InChI Key |
GXHTZKJGBVCYFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1CCC\2C(C1)C\3[N-]/C2=N\C4=C5C=C(C=CC5=C([N-]4)/N=C\6/C7CC(CCC7C([N-]6)/N=C\8/C9=C(C=CC(=C9)C(C)(C)C)/C(=N3)/[N-]8)C(C)(C)C)C(C)(C)C.[Zn+2] |
Canonical SMILES |
CC(C)(C)C1CCC2C(C1)C3[N-]C2=NC4=C5C=C(C=CC5=C([N-]4)N=C6C7CC(CCC7C([N-]6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N3)[N-]8)C(C)(C)C)C(C)(C)C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)



![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)



